molecular formula C25H19N3O2S B2809815 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 361168-15-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2809815
CAS No.: 361168-15-2
M. Wt: 425.51
InChI Key: MVQXNQWMQRHPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with an ethoxy group at position 6 and linked via an amide bond to a 2-phenylquinoline moiety. The ethoxy group may enhance lipophilicity, influencing membrane permeability and target engagement, while the quinoline component could contribute to DNA intercalation or receptor binding .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-2-30-17-12-13-21-23(14-17)31-25(27-21)28-24(29)19-15-22(16-8-4-3-5-9-16)26-20-11-7-6-10-18(19)20/h3-15H,2H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQXNQWMQRHPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The quinoline moiety is introduced through a series of reactions involving the formation of a carboxamide linkage. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the cyclization and condensation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are typically carried out at lower temperatures under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name / ID Core Structure Substituents Biological Activity (MIC, IC₅₀, etc.) Reference
N-(6-ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole + acetamide 6-ethoxy, 4-Cl-phenyl Not explicitly reported
BTC-j (N-(6-methoxy-benzothiazol-2-yl)-2-(pyridin-3-yl)acetamide) Benzothiazole + pyridinyl acetamide 6-methoxy, pyridin-3-yl S. aureus (MIC 12.5 µg/ml), E. coli (MIC 3.125 µg/ml)
2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides Benzothiazole + nicotinamide 6-methyl, variable phenyl groups Antimicrobial (comparable to standards)
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide Benzothiazole + quinoline carboxamide 6-chloro, 4-Cl-phenyl Not explicitly reported

Key Observations :

  • Ethoxy vs. Ethoxy’s larger size could sterically hinder target binding compared to smaller substituents.
  • Quinoline vs. Pyridine/Acetamide Moieties: The 2-phenylquinoline group in the target compound distinguishes it from pyridine (BTC-j) or nicotinamide () derivatives. Quinoline’s planar structure may enhance DNA interaction or receptor affinity compared to smaller heterocycles .

Antimicrobial Activity

  • Target Compound : Predicted activity based on structural similarity to BTC-j (MIC 3.125–12.5 µg/ml) and ’s benzothiazole-nicotinamides. Ethoxy may improve Gram-negative activity compared to methoxy due to enhanced lipophilicity .
  • Mechanism: DNA gyrase inhibition is a proposed target for benzothiazoles (e.g., BTC-j docked to DNA gyrase with a score of −8.2 kcal/mol ). The quinoline moiety in the target compound may synergize this effect via intercalation.

Receptor Binding (Hypothetical)

  • Cannabinoid Receptors: highlights benzothiazole-triazine derivatives tested for CB1/CB2 affinity. The target compound’s quinoline group could modulate receptor selectivity, though this requires experimental validation.

Pharmacological Data Gaps and Opportunities

  • Direct Binding Assays: No radioligand data (e.g., Kd, Ki) are available for the target compound, unlike ’s cannabinoid receptor studies.
  • Therapeutic Scope: Quinoline-benzothiazole hybrids remain underexplored for anticancer or antiviral applications, despite ’s emphasis on benzothiazole diversity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoline core followed by coupling with the benzothiazole moiety. Key steps include:

  • Quinoline-4-carboxylic acid preparation : Cyclization of substituted anilines with diketones under acidic conditions.
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the quinoline-carboxylic acid to the 6-ethoxy-benzothiazol-2-amine derivative.
  • Optimization : Reaction yields improve with anhydrous conditions, controlled temperatures (e.g., 0–5°C during coupling), and purification via flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
    • Validation : Monitor intermediates using TLC and characterize final products via 1H^1H-NMR and ESI-MS .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^13C-NMR confirm proton environments and carbon frameworks, respectively. For example, distinct aromatic proton signals (δ 7.2–8.3 ppm) and carboxamide NH peaks (δ ~10.7 ppm) validate connectivity .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Validate bond lengths/angles against standard databases (e.g., Cambridge Structural Database) to ensure accuracy .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the compound's inhibitory effects on specific enzymes, and what in vitro assays are suitable for validating these interactions?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with structural homology to known benzothiazole/quinoline targets (e.g., kinases, cytochrome P450 isoforms) .
  • Assay Design :
  • Fluorescence-based assays : Measure inhibition of enzyme activity using fluorogenic substrates (e.g., ATPase activity via ADP-Glo™ Kinase Assay).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KDK_D) by immobilizing the enzyme and flowing the compound at varying concentrations.
  • Data Interpretation : Compare IC50_{50} values across assays and validate via dose-response curves. Use negative controls (e.g., DMSO) to rule out solvent interference .

Q. What strategies resolve contradictions in reported biological activity data across studies involving benzothiazole-quinoline hybrids?

  • Methodological Answer :

  • Reproducibility Checks :
  • Compound Purity : Re-analyze batches via HPLC (≥95% purity) and elemental analysis. Impurities >5% can skew bioactivity results .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, use identical ATP concentrations in kinase assays .
  • Meta-Analysis : Cross-reference structural analogs (e.g., 6-nitro-benzothiazole derivatives) to identify activity trends. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes and rationalize discrepancies .

Q. How can researchers elucidate the compound's interaction with multiple biological targets using computational and experimental approaches?

  • Methodological Answer :

  • Computational Screening :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) to identify stable binding conformations.
  • Pharmacophore Modeling : Define essential interaction features (e.g., hydrogen bond donors/acceptors) using Schrödinger’s Phase .
  • Experimental Validation :
  • Thermal Shift Assays : Measure protein melting temperature (TmT_m) shifts to confirm binding.
  • Isobologram Analysis : Test combinatorial effects with known inhibitors to identify synergistic/antagonistic interactions .

Data Analysis and Structural Insights

Q. What analytical techniques are critical for resolving stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB and validate purity with circular dichroism (CD) spectroscopy.
  • NOESY NMR : Detect nuclear Overhauser effects to assign stereochemistry (e.g., axial vs. equatorial substituents) .

Q. How do structural modifications (e.g., ethoxy vs. fluoro substituents) impact the compound's pharmacokinetic properties?

  • Methodological Answer :

  • LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity. Ethoxy groups increase LogP vs. fluoro, altering membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and quantify parent compound degradation via LC-MS/MS. Ethoxy groups may reduce metabolic clearance compared to nitro derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.